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Disclaimer

This document provides a summary of available information on Hepta-1,4-diyn-3-ol. It is
intended for use by qualified researchers, scientists, and drug development professionals. A
significant portion of the data presented herein is computationally derived, as experimental
data for this specific compound is limited in publicly available scientific literature. All handling
and experimental procedures should be conducted with appropriate safety precautions and
under the supervision of trained personnel.

Introduction

Hepta-1,4-diyn-3-ol is a propargylic alcohol containing two alkyne functional groups. Its
structure suggests potential for a variety of chemical transformations, making it a molecule of
interest in synthetic chemistry. This guide summarizes the known physical and chemical
properties of Hepta-1,4-diyn-3-ol, provides predicted spectral information, and outlines general
experimental protocols relevant to its synthesis and handling based on the chemistry of related
compounds. Due to a lack of specific studies on the biological activity of Hepta-1,4-diyn-3-ol,
this aspect is not covered in this guide.

Chemical and Physical Properties
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Experimental data on the physical properties of Hepta-1,4-diyn-3-ol, such as melting point,
boiling point, and solubility, are not readily available in the surveyed literature. The following
tables present a combination of identifiers and computationally predicted properties sourced
from the PubChem database[1][2].

Table 1: Compound Identifiers

Identifier Value

IUPAC Name hepta-1,4-diyn-3-ol[1][2]

Molecular Formula C7HsO[1][2]

CAS Number 1823328-49-9[1][2]

PubChem CID 23464986[1][2]

SMILES CCC#HCC(C#C)O[1][2]

inChi INChl=1S/C7H80/c1-3-5-6-7(8)4-2/h2,7-

8H,3H2,1H3[1][2]

InChiKey MIHHNBNPGKCVMY-UHFFFAOY SA-N[1][2]

Table 2: Computed Physical and Chemical Properties
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Property Value Source
Molecular Weight 108.14 g/mol PubChem[1][2]
XLogP3 0.9 PubChem[1][2]
Hydrogen Bond Donor Count 1 PubChem[1][2]
Hydrogen Bond Acceptor

Count 1 PubChem[1][2]
Rotatable Bond Count 2 PubChem[1][2]
Exact Mass 108.057514874 Da PubChem[1][2]
Topological Polar Surface Area  20.2 A2 PubChem[1][2]
Heavy Atom Count 8 PubChem[1][2]
Complexity 159 PubChem[1][2]

Reactivity and Chemical Behavior

The chemical reactivity of Hepta-1,4-diyn-3-ol is dictated by its three main functional groups:
the hydroxyl group, the terminal alkyne, and the internal alkyne.

e Hydroxyl Group: The alcohol functionality can undergo typical reactions such as oxidation to
a ketone, esterification, and etherification. It also imparts a degree of polarity to the
molecule.

o Terminal Alkyne: The acidic proton on the terminal alkyne can be deprotonated by a strong
base to form a metal acetylide. This nucleophile can then participate in various carbon-
carbon bond-forming reactions.

 Internal Alkyne: Both the internal and terminal alkynes can undergo addition reactions (e.g.,
hydrogenation, halogenation) and participate in metal-catalyzed cross-coupling reactions.
The presence of two alkyne moieties offers the potential for polymerization or the synthesis
of more complex cyclic or macrocyclic structures.
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Propargylic alcohols, in general, are known to undergo a variety of transformations, including

rearrangement reactions (e.g., Meyer-Schuster rearrangement), substitutions, and additions.

Predicted Spectral Data

As experimental spectra for Hepta-1,4-diyn-3-ol are not available, the following are predictions

based on the characteristic spectral regions for its functional groups.

'H NMR Spectroscopy (Predicted)

-OH: A broad singlet, chemical shift is solvent-dependent.

=C-H (terminal alkyne): A singlet or a narrow triplet (if coupled to the propargylic proton)
around 6 2.0-3.0 ppm.

-CH(OH)- (propargylic proton): A multiplet, likely coupled to the protons of the adjacent ethyl
group and potentially the terminal alkyne proton.

-C=C-CHz-CHs: The methylene (-CHz2-) and methyl (-CHs) protons of the ethyl group would
appear as a quartet and a triplet, respectively, in the upfield region of the spectrum.

3C NMR Spectroscopy (Predicted)

-C=C- (alkynyl carbons): Four distinct signals are expected in the region of & 65-90 ppm.
-CH(OH)-: A signal in the 4 50-80 ppm range.

-CH2-CHs: Signals for the ethyl group carbons would appear in the upfield region (& 10-40
ppm).

Infrared (IR) Spectroscopy (Predicted)

O-H stretch: A strong, broad band in the region of 3200-3600 cm~1[3].

=C-H stretch (terminal alkyne): A sharp, and typically weak to medium, absorption around
3300 cm~1[3][4].

-C=C- stretch: Weak to medium sharp bands in the 2100-2260 cm~! region. The terminal
alkyne stretch is typically more intense than the internal one[4].
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e C-O stretch: A strong band in the 1000-1260 cm~1 region.

Mass Spectrometry (Predicted Fragmentation)

The mass spectrum of Hepta-1,4-diyn-3-ol would be expected to show a molecular ion peak
(M*) at m/z = 108. Common fragmentation patterns for alcohols include:

e o-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, which would result in
the loss of an ethyl or a propargyl radical.

e Dehydration: Loss of a water molecule (M-18), leading to a fragment at m/z = 90[1][5][6].

Experimental Protocols

Specific, validated experimental protocols for the synthesis and analysis of Hepta-1,4-diyn-3-ol
are not documented in the searched literature. However, a general approach to its synthesis
can be inferred from standard organic chemistry methods for the preparation of propargylic
alcohols.

General Synthetic Approach: Alkynylation of an
Aldehyde

A common method for the synthesis of propargylic alcohols is the addition of a metal acetylide
to an aldehyde or ketone. For Hepta-1,4-diyn-3-ol, a plausible route would involve the reaction
of pent-1-ynal with ethynylmagnesium bromide or a similar ethynyl anion equivalent.

Reaction Scheme:
Followed by aqueous workup to yield the final product.
General Procedure:

o Preparation of the Grignard Reagent: Ethynylmagnesium bromide is typically prepared by
bubbling acetylene gas through a solution of a Grignard reagent like ethylmagnesium
bromide in a suitable aprotic solvent (e.g., tetrahydrofuran, THF).

o Addition to Aldehyde: The aldehyde (pent-1-ynal) is dissolved in an anhydrous aprotic
solvent and cooled in an ice bath. The prepared Grignard reagent is then added dropwise

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b12947957?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups
https://m.youtube.com/watch?v=0cYVbJ4WwGs
https://www.youtube.com/watch?v=pT4rMLIQUjE
https://www.benchchem.com/product/b12947957?utm_src=pdf-body
https://www.benchchem.com/product/b12947957?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12947957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

under an inert atmosphere (e.g., nitrogen or argon).

o Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography
(TLC).

e Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a
saturated aqueous solution of ammonium chloride.

o Extraction and Purification: The product is extracted into an organic solvent (e.g., diethyl
ether or ethyl acetate). The combined organic layers are washed, dried, and the solvent is

removed under reduced pressure. The crude product is then purified, typically by column
chromatography on silica gel.
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Caption: General workflow for the synthesis of Hepta-1,4-diyn-3-ol.
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Caption: Potential reactivity pathways of Hepta-1,4-diyn-3-ol.

Safety and Handling

Specific safety and handling data for Hepta-1,4-diyn-3-ol are not available. However, based on
its structure as a propargylic alcohol, the following general precautions should be taken:

o Flammability: The compound is likely flammable. Handle away from open flames and sparks.

» Toxicity: The toxicological properties are unknown. It should be handled with care, avoiding
skin contact, inhalation, and ingestion. Use of personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be
performed in a well-ventilated fume hood.
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« Instability: Propargylic alcohols can be unstable, especially in the presence of bases or upon
heating, which can induce polymerization. Store in a cool, dark place.

Always consult a comprehensive safety data sheet (SDS) for any chemical before use. Since a
specific SDS for Hepta-1,4-diyn-3-ol is not readily available, an SDS for a structurally related
compound should be consulted for general guidance.

Conclusion

Hepta-1,4-diyn-3-ol is a molecule with interesting synthetic potential due to its multiple
functional groups. However, there is a notable lack of experimental data regarding its physical,
chemical, and biological properties. The information provided in this guide is largely based on
computational predictions and the known chemistry of related propargylic alcohols and alkynes.
Further experimental investigation is required to fully characterize this compound and explore
its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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